6-Chlorobenzo[d]isoxazol-5-ol
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Overview
Description
6-Chlorobenzo[d]isoxazol-5-ol is a chemical compound with the empirical formula C7H4ClNO2 and a molecular weight of 169.57 . It is a solid substance .
Synthesis Analysis
The synthesis of isoxazoles, including this compound, has been a subject of interest in recent years . The main methods for the synthesis of isoxazoles include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been improved and modernized over time .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions .Physical and Chemical Properties Analysis
This compound is a solid substance . Other physical and chemical properties such as boiling point or storage conditions are not specified in the search results.Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on 6-Chlorobenzo[d]isoxazol-5-ol and other isoxazole derivatives are likely to focus on their potential therapeutic applications . Isoxazole derivatives have shown a wide spectrum of biological activities, making them of great interest in medicinal chemistry . The development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge are expected .
Properties
IUPAC Name |
6-chloro-1,2-benzoxazol-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-5-2-7-4(1-6(5)10)3-9-11-7/h1-3,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTORTQCGRJFIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NOC2=CC(=C1O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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